molecular formula C25H24N2O5S B2809267 N-(2-benzoyl-4-methylphenyl)-4-(morpholinosulfonyl)benzamide CAS No. 313529-19-0

N-(2-benzoyl-4-methylphenyl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2809267
CAS No.: 313529-19-0
M. Wt: 464.54
InChI Key: HDDFAGCFLQKITD-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-methylphenyl)-4-(morpholinosulfonyl)benzamide is a complex organic compound that features a benzoyl group, a methylphenyl group, and a morpholinosulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-methylphenyl)-4-(morpholinosulfonyl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 2-benzoyl-4-methylphenylamine and 4-(morpholinosulfonyl)benzoic acid. These intermediates are then coupled under specific reaction conditions, often involving catalysts and solvents, to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-methylphenyl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The benzoyl and morpholinosulfonyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-methylphenyl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biochemical effects. The exact pathways and molecular interactions would require detailed study through experimental and computational methods.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzoylphenyl)-4-(morpholinosulfonyl)benzamide
  • N-(4-methylphenyl)-4-(morpholinosulfonyl)benzamide
  • N-(2-benzoyl-4-methylphenyl)-4-(morpholinosulfonyl)aniline

Uniqueness

N-(2-benzoyl-4-methylphenyl)-4-(morpholinosulfonyl)benzamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features may result in unique reactivity and interactions compared to similar compounds.

For precise and detailed information, consulting scientific literature and databases such as PubChem, SciFinder, or specific research articles would be necessary.

Properties

IUPAC Name

N-(2-benzoyl-4-methylphenyl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O5S/c1-18-7-12-23(22(17-18)24(28)19-5-3-2-4-6-19)26-25(29)20-8-10-21(11-9-20)33(30,31)27-13-15-32-16-14-27/h2-12,17H,13-16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDFAGCFLQKITD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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